An In-depth Technical Guide to 4-Methylpentanoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 4-Methylpentanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpentanoyl-coenzyme A, also known as isocaproyl-CoA, is a key intermediate in the metabolism of the branched-chain amino acid L-leucine. This technical guide provides a comprehensive overview of the structure, and physicochemical properties of 4-methylpentanoyl-CoA. It delves into its primary known biological role in the L-leucine fermentation pathway of Clostridium difficile, a significant human pathogen. Detailed experimental protocols for the synthesis and enzymatic assays related to this molecule are provided to facilitate further research. Furthermore, this document includes diagrams of the relevant metabolic pathway and experimental workflows to visually represent the complex processes involving 4-methylpentanoyl-CoA.
Introduction
4-Methylpentanoyl-CoA is an acyl-CoA thioester that plays a crucial role in the metabolic pathways of certain anaerobic bacteria. Its structure consists of a 4-methylpentanoic acid (isocaproic acid) moiety linked to coenzyme A via a thioester bond. This high-energy bond makes it a reactive molecule, readily participating in enzymatic reactions. The primary focus of research on 4-methylpentanoyl-CoA has been its involvement in the fermentation of L-leucine by Clostridium difficile, where it serves as a key intermediate in a unique energy-conserving pathway. Understanding the structure, properties, and metabolic fate of 4-methylpentanoyl-CoA is essential for elucidating the metabolic intricacies of organisms that utilize this compound and for developing potential therapeutic interventions targeting these pathways.
Structure and Properties of 4-Methylpentanoyl-CoA
The chemical structure of 4-methylpentanoyl-CoA is characterized by the presence of a branched-chain acyl group attached to the sulfhydryl group of coenzyme A.
Chemical Structure
-
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate[1]
-
Molecular Formula: C₂₇H₄₆N₇O₁₇P₃S[1]
-
Canonical SMILES: CC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O
Physicochemical Properties
Quantitative data for the physicochemical properties of 4-methylpentanoyl-CoA are primarily based on computational models due to a lack of extensive experimental characterization in the literature.
| Property | Value | Source |
| Molecular Weight | 865.7 g/mol | PubChem[1] |
| Exact Mass | 865.18837519 Da | PubChem[1] |
| XLogP3-AA (Computed) | -4.2 | PubChem |
| Topological Polar Surface Area (Computed) | 389 Ų | PubChem[1] |
| Formal Charge | -4 | PubChem[1] |
| Complexity (Computed) | 1460 | PubChem[1] |
Biological Significance: The L-Leucine Fermentation Pathway
4-Methylpentanoyl-CoA is a central intermediate in the reductive branch of L-leucine fermentation in the anaerobic bacterium Clostridium difficile. This pathway is a significant source of energy for the organism.
Pathway Overview
In this pathway, L-leucine is converted to 4-methylpentanoyl-CoA through a series of enzymatic reactions. A key enzyme in this process is (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA), which transfers the CoA moiety to (R)-2-hydroxy-4-methylpentanoate.[2][3][4] The resulting (R)-2-hydroxy-4-methylpentanoyl-CoA is then further metabolized.
Experimental Protocols
The following sections detail the methodologies for the synthesis of 4-methylpentanoyl-CoA and the characterization of the key enzyme involved in its metabolism, as adapted from Kim et al. (2006).[2][3][4]
Chemical Synthesis of 4-Methylpentanoyl-CoA
A common method for the synthesis of acyl-CoA thioesters involves the acylation of coenzyme A with an appropriate acylating agent.
Materials:
-
Coenzyme A (lithium salt)
-
4-Methylpentanoyl chloride (isocaproyl chloride)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Dowex 1X8 (Cl⁻ form)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
Dissolve Coenzyme A in a minimal amount of cold, saturated sodium bicarbonate solution.
-
Slowly add a solution of 4-methylpentanoyl chloride in anhydrous THF to the Coenzyme A solution with vigorous stirring under a nitrogen atmosphere at 0°C.
-
Continue stirring for 30 minutes at 0°C and then for 1 hour at room temperature.
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the aqueous phase with diethyl ether to remove unreacted 4-methylpentanoyl chloride and 4-methylpentanoic acid.
-
Apply the aqueous solution to a column of Dowex 1X8 (Cl⁻ form).
-
Wash the column with water to remove salts.
-
Elute the 4-methylpentanoyl-CoA with a linear gradient of LiCl or by a stepwise elution with increasing concentrations of HCl.
-
Monitor the elution by UV absorbance at 260 nm.
-
Pool the fractions containing 4-methylpentanoyl-CoA, desalt using an appropriate method (e.g., gel filtration or reverse-phase chromatography), and lyophilize to obtain the purified product.
-
Characterize the final product by UV spectroscopy, mass spectrometry, and NMR to confirm its identity and purity.
Expression and Purification of (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)
The HadA enzyme from C. difficile can be heterologously expressed in Escherichia coli and purified for in vitro studies.[2][3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hadA gene with an affinity tag (e.g., His-tag, Strep-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE reagents
Procedure:
-
Transform the E. coli expression strain with the hadA expression vector.
-
Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the tagged HadA protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the dialysis buffer to remove the eluting agent.
-
Determine the protein concentration and store the purified enzyme at -80°C.
Enzyme Assay for (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)
The activity of HadA can be measured by monitoring the formation of 4-methylpentanoyl-CoA or the consumption of its substrates using high-performance liquid chromatography (HPLC).[2][3][4]
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
1 mM (R)-2-hydroxy-4-methylpentanoate
-
0.5 mM 4-methylpentanoyl-CoA
-
Purified HadA enzyme
Procedure:
-
Prepare the reaction mixture without the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified HadA enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the substrates and products. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) as the mobile phase.
-
Monitor the elution of CoA esters by their absorbance at 260 nm.
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
Conclusion
4-Methylpentanoyl-CoA is a significant metabolite in the L-leucine fermentation pathway of Clostridium difficile. This guide has provided a detailed overview of its structure, physicochemical properties (primarily computed), and its role in this important metabolic context. The provided experimental protocols for its synthesis and the characterization of the key associated enzyme, (R)-2-hydroxy-4-methylpentanoate CoA-transferase, offer a practical foundation for researchers investigating this and related metabolic pathways. Further experimental determination of the physicochemical properties of 4-methylpentanoyl-CoA and a deeper understanding of the regulation of its metabolic pathway will be crucial for advancing our knowledge in this area and may open new avenues for therapeutic development against C. difficile and other pathogens with similar metabolic strategies.
References
- 1. 4-methylpentanoyl-CoA | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
